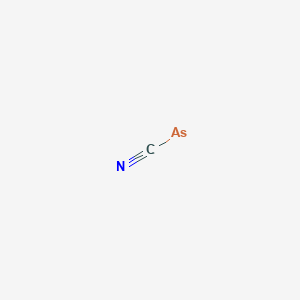
Thiourea, N-ethyl-N'-(3-iodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-ethyl-N’-(3-iodophenyl)- is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound is notable for its unique structure, which includes an ethyl group and an iodophenyl group attached to the thiourea core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N-ethyl-N’-(3-iodophenyl)- typically involves the reaction of ethylamine with 3-iodoaniline in the presence of thiophosgene or carbon disulfide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of thiourea derivatives like Thiourea, N-ethyl-N’-(3-iodophenyl)- involves the use of large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.
化学反応の分析
Types of Reactions: Thiourea, N-ethyl-N’-(3-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学的研究の応用
Thiourea, N-ethyl-N’-(3-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
作用機序
The mechanism of action of Thiourea, N-ethyl-N’-(3-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity.
類似化合物との比較
Thiourea: The parent compound with a simpler structure.
N-ethylthiourea: Similar but lacks the iodophenyl group.
N-phenylthiourea: Contains a phenyl group instead of an iodophenyl group.
Uniqueness: Thiourea, N-ethyl-N’-(3-iodophenyl)- is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where iodine’s reactivity and the ethyl group’s steric effects are advantageous.
特性
CAS番号 |
53305-91-2 |
|---|---|
分子式 |
C9H11IN2S |
分子量 |
306.17 g/mol |
IUPAC名 |
1-ethyl-3-(3-iodophenyl)thiourea |
InChI |
InChI=1S/C9H11IN2S/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
InChIキー |
DYIYEORUDLSMPC-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NC1=CC(=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
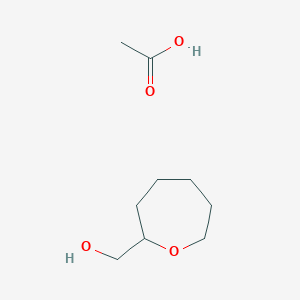
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
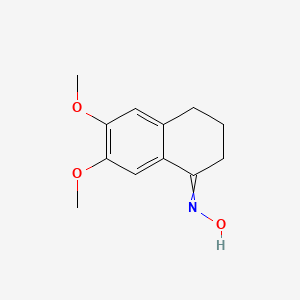
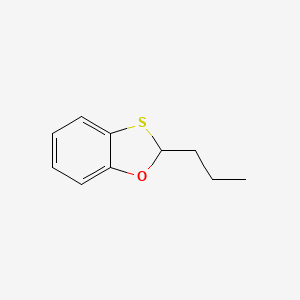
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
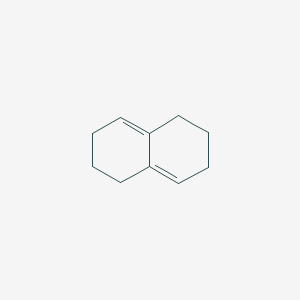
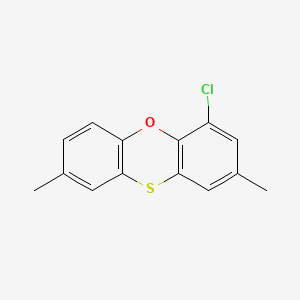

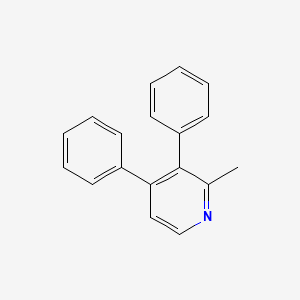
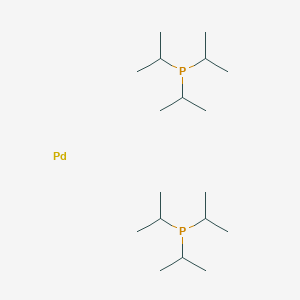
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
